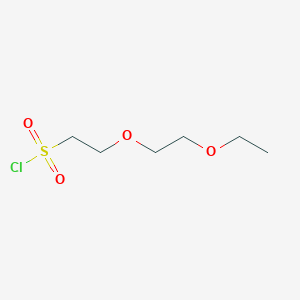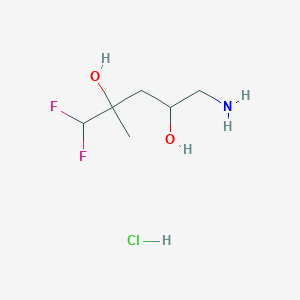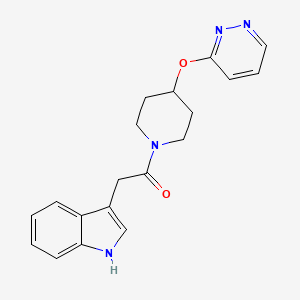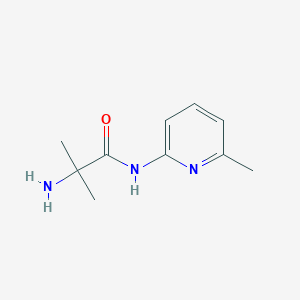
2-(2-Ethoxyethoxy)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Ethoxyethoxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C8H17ClO5S . It has an average mass of 260.736 Da and a mono-isotopic mass of 260.048523 Da . The compound is also known by its IUPAC name, "2-(2-ethoxyethoxy)ethanesulfonyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyethoxy)ethanesulfonyl chloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 5 oxygen atoms, and 1 sulfur atom . The InChI code for the compound is 1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.6±27.0 °C at 760 mmHg, and a flash point of 150.1±23.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds . The compound has a polar surface area of 70 Å2 and a molar volume of 212.1±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions 2-(Phenylthio)ethanesulfonyl chloride is a product of reactions involving benzenethiol and ethenesulfonyl chloride, showcasing a method for synthesizing sulfonyl chloride derivatives. This process does not involve a rearrangement of radicals with migration of the chlorine atom from sulfur to carbon, indicating a specificity in the reaction outcomes for sulfonyl chloride compounds (King & Khemani, 1985).
Corrosion Inhibition Research on synthesized cationic surfactants, including N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride, demonstrates their effectiveness in protecting carbon steel against corrosion in hydrochloric acid solution. These surfactants decrease the corrosion rate by adsorbing on the metal surface, showcasing the potential of sulfonyl chloride derivatives in corrosion inhibition applications (Aiad et al., 2016).
Cementitious Materials The synthesis of a shrinkage-reducing admixture (SRA) for cementitious materials through a chemical process called ethoxylation, involving 2-butoxy ethanol and ethylene oxide, highlights another application domain. The SRA reduces free drying shrinkage rate and autogenous shrinkage for mortar, indicating the relevance of sulfonyl chloride derivatives in the construction industry (Rong-bing & Jian, 2005).
Polymer Synthesis Anionic polymerizations of 2-methoxyethyl methacrylate and related compounds have been carried out for the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers demonstrate solubility and cloud point dependence on the length of hydrophilic oligo(ethylene glycol) units, illustrating the utility of sulfonyl chloride derivatives in creating responsive polymer materials (Han et al., 2003).
Environmental Applications The development of Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated glassy carbon electrode showcases the application of sulfonyl chloride derivatives in environmental monitoring. This sensor exhibits high sensitivity and stability, indicating the potential for detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-ethoxyethoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHMVELJHCADAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)ethanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

